molecular formula C37H54B2Br2O4 B8199910 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B8199910
M. Wt: 744.3 g/mol
InChI Key: YWKCORYDFLOJOB-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (hereafter referred to as BrHF-BO) is a fluorene-based boronate ester with two functional moieties:

  • 9,9-Bis(6-bromohexyl) substituents: These brominated alkyl chains enhance solubility in organic solvents and provide reactive sites for post-polymerization modifications (e.g., nucleophilic substitution) .
  • 2,7-Dioxaborolane groups: These enable participation in Suzuki-Miyaura cross-coupling reactions, critical for synthesizing conjugated polymers .

Synthesis and Applications BrHF-BO is typically synthesized via Miyaura borylation, starting from 9,9-bis(6-bromohexyl)-2,7-dibromofluorene, using palladium catalysts and bis(pinacolato)diboron . Its primary application lies in polymer chemistry, where it serves as a monomer for alternating copolymers in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

Properties

IUPAC Name

2-[9,9-bis(6-bromohexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54B2Br2O4/c1-33(2)34(3,4)43-38(42-33)27-17-19-29-30-20-18-28(39-44-35(5,6)36(7,8)45-39)26-32(30)37(31(29)25-27,21-13-9-11-15-23-40)22-14-10-12-16-24-41/h17-20,25-26H,9-16,21-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCORYDFLOJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCBr)CCCCCCBr)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54B2Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phase-Transfer Alkylation

A modified procedure from involves reacting 2,7-dibromofluorene with 1,6-dibromohexane under strongly basic conditions:

  • Conditions : 50% aqueous KOH, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, toluene solvent, 75°C for 25 minutes.

  • Mechanism : The reaction proceeds via nucleophilic substitution, where the fluorene’s central methylene group is deprotonated and attacks the 1,6-dibromohexane electrophile.

  • Yield : ~70–80% after purification by recrystallization.

Direct Alkylation in Acidic Media

An alternative approach from uses N-bromosuccinimide (NBS) and HBr in acetic acid to brominate fluorene, followed by alkylation with 1-bromohexane:

  • Conditions : Acetic acid solvent, HBr catalyst, 1.5 hours at room temperature.

  • Challenges : This method risks over-bromination and requires careful stoichiometric control.

Table 1: Comparison of Alkylation Methods

MethodCatalystSolventTemperatureTimeYield
Phase-transferTBAB/KOHToluene75°C25 min80%
Acidic brominationHBr/AcOHAcetic acidRT1.5 h65%

Borylation via Suzuki-Miyaura Coupling

The alkylated intermediate undergoes borylation with bis(pinacolato)diboron to install the dioxaborolane groups. Three distinct protocols are documented:

Conventional Thermal Coupling

A high-yielding method from employs:

  • Catalyst : PdCl₂(dppf) (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride).

  • Base : Potassium acetate.

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : 100°C for 24 hours under nitrogen.

  • Yield : 96.9% after column chromatography (petroleum ether/dichloromethane).

Microwave-Assisted Synthesis

A protocol adapted from reduces reaction time using microwave irradiation:

  • Catalyst : Pd(PPh₃)₄.

  • Base : K₂CO₃.

  • Solvent : Tetrahydrofuran (THF)/water biphasic system.

  • Conditions : 120°C, 30 minutes under microwave irradiation.

  • Yield : 86% after precipitation.

Large-Scale Borylation

The method in prioritizes scalability:

  • Catalyst : Pd(OAc)₂ with SPhos ligand.

  • Base : KOAc.

  • Solvent : Dioxane.

  • Conditions : 85°C for 12 hours.

  • Yield : 75% after distillation.

Table 2: Borylation Reaction Parameters

MethodCatalystSolventTemperatureTimeYield
ThermalPdCl₂(dppf)DMSO100°C24 h96.9%
MicrowavePd(PPh₃)₄THF/H₂O120°C30 min86%
ScalablePd(OAc)₂/SPhosDioxane85°C12 h75%

Purification and Characterization

Column Chromatography

The product from is purified using a silica gel column with a gradient of petroleum ether/dichloromethane (10:1 to 2:1), achieving >98% purity.

Precipitation

Microwave-synthesized material is isolated by precipitation into methanol, yielding a beige solid with a polydispersity index (PDI) of 2.0.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Peaks at δ 7.87–7.56 (aromatic protons), 3.27 ppm (CH₂-Br), and 1.32–1.05 ppm (alkyl chains).

  • SEC : Molecular weights (Mₙ) range from 5,825 g/mol (microwave) to 12,000 g/mol (thermal).

Comparative Analysis of Methods

  • Yield : Thermal coupling offers the highest yield (96.9%), but microwave methods balance speed and efficiency.

  • Scalability : The dioxane-based protocol is preferred for industrial applications despite moderate yields.

  • Purity : Column chromatography outperforms precipitation in removing Pd residues and unreacted boronates.

Chemical Reactions Analysis

2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Scientific Research Applications

2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromohexyl groups can undergo substitution reactions, while the dioxaborolane groups are involved in coupling reactions. These reactions enable the compound to interact with other molecules and form stable complexes, which are essential for its applications in different fields .

Comparison with Similar Compounds

Research Findings and Data

Suzuki Coupling Efficiency

  • BrHF-BO achieves >75% yield in copolymerizations with dibromoindigo, forming alternating copolymers with Mn ~7,200 .
  • Dioctyl analogs show higher yields (~90%) in non-functionalized polymerizations due to superior solubility .

Thermal Properties

  • BrHF-BO-based polymers exhibit glass transition temperatures (Tg) ~120°C, lower than dioctyl analogs (Tg ~150°C) due to bromine-induced chain flexibility .

Optoelectronic Performance

  • Ethylhexyl derivatives achieve external quantum efficiencies (EQE) of 12% in OLEDs, surpassing BrHF-BO’s 8% due to reduced exciton quenching .

Biological Activity

The compound 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 851775-62-7) is a complex organic molecule that has garnered interest in various fields due to its unique structure and potential applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C37H54B2Br2O4
  • Molecular Weight : 744.25 g/mol
  • Key Functional Groups : The compound features brominated hexyl chains and dioxaborolane units that contribute to its reactivity and potential applications in biological systems.

1. Antibacterial Properties

Research indicates that compounds related to 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit antibacterial activity. The presence of quaternary ammonium groups in similar structures has shown potential for electrostatic interactions with bacterial cell membranes. These interactions can disrupt membrane integrity and promote bacterial aggregation .

2. Fluorescence Quenching for Detection

The compound's ability to interact with nitroexplosives like picric acid has been highlighted through fluorescence quenching mechanisms. This property suggests its utility in environmental sensing applications where detection of hazardous materials is critical. The fluorescence response can be quantitatively measured to determine the concentration of target analytes.

3. Potential in Organic Electronics

While not directly related to biological activity, the compound's application in organic electronics may indirectly impact biological systems. Its structural properties allow for efficient charge transport and light emission in devices such as OLEDs (Organic Light Emitting Diodes), which could be used in bioimaging technologies .

Case Study 1: Detection of Nitroexplosives

A study demonstrated that polymers synthesized from derivatives of 9,9-Bis(6-bromohexyl)fluorene exhibited significant fluorescence quenching when exposed to nitroexplosive compounds. This finding underscores the potential for using such compounds in safety and security applications.

Case Study 2: Antibacterial Activity Assessment

In vitro studies have shown that related compounds can inhibit bacterial growth under specific conditions. These studies utilized various bacterial strains to assess the effectiveness of the compounds in disrupting cellular functions through membrane interactions .

Data Tables

PropertyValue
Molecular FormulaC37H54B2Br2O4
Molecular Weight744.25 g/mol
CAS Number851775-62-7
ApplicationDescription
AntibacterialElectrostatic interaction with bacterial membranes
Environmental SensingFluorescence quenching for detecting nitroexplosives
Organic ElectronicsUsed in OLEDs and other optoelectronic devices

Q & A

Q. What are the standard synthetic routes for preparing this fluorene-based boronate ester?

The compound is typically synthesized via a two-step protocol:

  • Step 1: Bromination of 9,9-dialkylfluorene (e.g., 9,9-dioctylfluorene) using bromine in chloroform with FeCl₃ as a catalyst. This yields 2,7-dibromo-9,9-dialkylfluorene .
  • Step 2: Lithiation of the dibromo intermediate at −78°C in THF with n-BuLi, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Purification involves recrystallization from THF/methanol (yield: ~55%) . Key validation: Confirm purity via ¹H NMR (e.g., δ 7.8–7.6 ppm for fluorene protons, δ 1.3–0.8 ppm for alkyl chains) and single-crystal X-ray diffraction (e.g., triclinic crystal system with P1 space group) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • ¹H/¹³C NMR: Protons on the fluorene core appear as aromatic doublets (δ 7.6–7.8 ppm), while methyl groups on the boronate ester resonate at δ 1.2–1.4 ppm. Alkyl chain protons (e.g., hexyl or octyl) show peaks at δ 0.8–1.6 ppm .
  • X-ray crystallography: Reveals planar fluorene units with alkyl chains perpendicular to the aromatic plane. Disorder in pinacol boronate groups may require refinement with restraints (e.g., SADI in SHELXL) .
  • FT-IR: B–O stretching vibrations at ~1350 cm⁻¹ and C–Br stretches (if present) at ~550 cm⁻¹ .

Advanced Research Questions

Q. How do alkyl chain length and bromohexyl substituents influence reactivity in Suzuki-Miyaura cross-coupling?

  • Alkyl chains (e.g., octyl vs. hexyl): Longer chains (C8) enhance solubility in nonpolar solvents (e.g., THF, toluene) but reduce π-π stacking in polymers, lowering charge mobility. Shorter chains (C6) improve crystallinity but may lead to aggregation .
  • Bromohexyl groups: Enable post-functionalization (e.g., quaternization for cationic polyelectrolytes). Reactivity in cross-coupling is moderated by steric hindrance from the alkyl spacer; optimize using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water at 80–120°C . Data contradiction: Excess fluorene-boronate (10% molar) is recommended to limit polymer polydispersity, but this may reduce yield in small-molecule couplings .

Q. What challenges arise in achieving high molecular weight conjugated polymers with this monomer?

  • Steric hindrance: Bulky pinacol boronate and bromohexyl groups slow transmetallation in Suzuki coupling. Mitigate with high catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and extended reaction times (72–96 hr) .
  • Solubility: Use mixed solvents (toluene/water/n-butanol) to balance monomer dissolution and phase separation. Post-synthesis, precipitate polymers into methanol to remove oligomers .
  • Molecular weight control: Target Mₙ ~5,000–7,200 g/mol (DP ~8–11) by adjusting monomer stoichiometry (1.1:1 boronate:bromide ratio) .

Q. How does the compound’s structural disorder affect optoelectronic properties in thin films?

  • Crystal packing: Alkyl chains isolate fluorene units, suppressing π-π interactions. This reduces excimer formation, enhancing photoluminescence quantum yield (PLQY) in OLEDs .
  • Disordered boronate groups: May introduce charge-trapping sites in polymers. Characterize via grazing-incidence XRD and DFT simulations to correlate disorder with charge mobility .

Methodological Best Practices

  • Handling air-sensitive intermediates: Perform lithiation under strict anhydrous conditions (dry THF, N₂ atmosphere). Quench excess reagents with degassed water .
  • Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) for small molecules. For polymers, employ Soxhlet extraction with methanol/acetone .
  • Safety: Avoid skin contact with bromohexyl derivatives (potential alkylating agents). Use PPE and work in a fume hood .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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